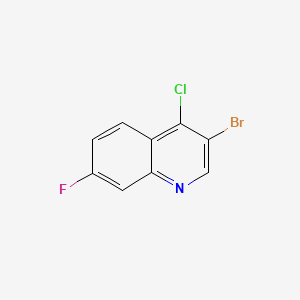
3-Bromo-4-chloro-7-fluoroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-chloro-7-fluoroquinoline is a chemical compound with the empirical formula C9H4BrClFN . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringBrC1=C(Cl)C=NC2=CC(F)=CC=C21 . The InChI key for this compound is LTUIVJKSXMZDLK-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 260.49 .Aplicaciones Científicas De Investigación
Synthesis and Antitumor Applications
- Antitumor Alkaloid Analogs : A method for synthesizing 3-bromomethyl-2-chloro-4-fluoromethylquinolines has been developed. These compounds, including 7-trifluoromethylluotonin, an analog of the antitumor alkaloid luotonin A, show potential in inducing apoptosis of tumor cells and inhibiting DNA-topoisomerase I (Golubev et al., 2010).
Chemical Synthesis and Functionalization
- Conversion to Carboxylic Acids : 2-Bromo-3-fluoroquinolines can be converted into 3-fluoroquinoline-2-carboxylic acids through halogen/metal permutation. This process enables the introduction of functional groups at various positions on the quinoline ring (Ondi et al., 2005).
- Friedländer Reaction : A generalized approach using the Friedländer reaction of α-haloketones facilitates the synthesis of various 3-haloquinolines, showcasing the method's versatility and applicability in parallel synthesis conditions (Ryabukhin et al., 2011).
Development of Antibiotics
- Antimicrobial Drug Discovery : A scalable synthesis route for halogenated 3-fluoroquinolines, such as 4-bromo-3-fluoro-6-methoxyquinoline, has been developed. These compounds are crucial for antimicrobial drug discovery (Flagstad et al., 2014).
Halogenation and Substitution Reactions
- Halogenation in Quinoline Systems : Studies on the halogenation of 3-substituted quinolines, including the creation of fluoro, bromo, and chloro derivatives, offer insights into the versatility of these compounds in chemical reactions (Stadlbauer et al., 1992).
Cytotoxic Studies and Cancer Research
- In Vitro Cytotoxic Studies : Research on 8-hydroxyquinoline derivatives, including those with halo substitutions like fluoro, chloro, and bromo, has shown their potential in in vitro cytotoxic studies against breast cancer cell lines. These studies highlight the potential of these compounds in cancer research (Kotian et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
3-bromo-4-chloro-7-fluoroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-7-4-13-8-3-5(12)1-2-6(8)9(7)11/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUBHOHQRPBQPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1F)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671170 |
Source


|
| Record name | 3-Bromo-4-chloro-7-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204810-31-0 |
Source


|
| Record name | 3-Bromo-4-chloro-7-fluoroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204810-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-chloro-7-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[6-(4-Fluorophenyl)pyridin-3-yl]-3-(4-piperidin-1-ylbutyl)urea](/img/structure/B598562.png)
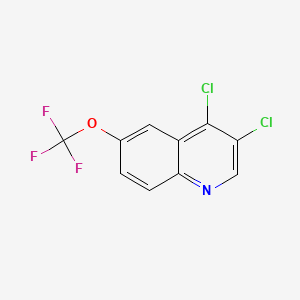

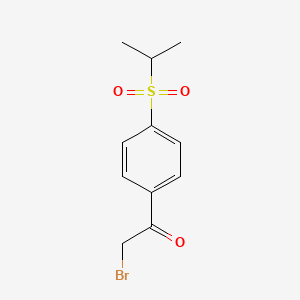

![1-Chloroethyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B598567.png)
![Phenyl(1H-pyrrolo[2,3-B]pyridin-2-YL)methanone](/img/structure/B598568.png)
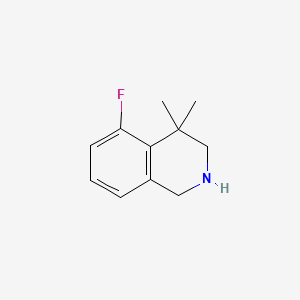

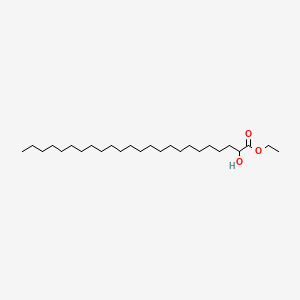
![tert-Butyl [(dimethylamino)methyl]carbamate](/img/structure/B598578.png)
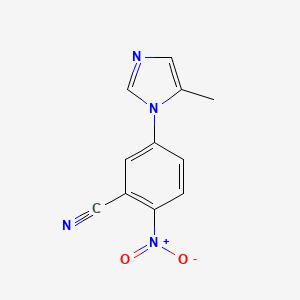

![7-Bromo-8-methylpyrido[2,3-b]pyrazine](/img/structure/B598582.png)
